molecular formula C25H24FN5O2 B2486464 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706105-05-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

カタログ番号: B2486464
CAS番号: 1706105-05-6
分子量: 445.498
InChIキー: JGDNRLSZHVNWOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” (hereafter referred to as Compound A) is a structurally complex molecule featuring three key pharmacophores:

  • A 1H-imidazole ring attached via a methylene bridge to a phenyl group.
  • A piperidine moiety linked to a methanone group.
  • A 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and connected to the piperidine via a methylene spacer.

The 2-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic effects, while the oxadiazole ring could contribute to π-π stacking or hydrogen bonding .

特性

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c26-22-6-2-1-5-21(22)24-28-23(33-29-24)14-19-4-3-12-31(16-19)25(32)20-9-7-18(8-10-20)15-30-13-11-27-17-30/h1-2,5-11,13,17,19H,3-4,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNRLSZHVNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates imidazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Moiety : Imidazole derivatives have been linked to various biological activities, including antifungal, antibacterial, and anticancer properties. They often act by interacting with enzymes and receptors in target cells.
  • Oxadiazole Moiety : The 1,2,4-oxadiazole ring is recognized for its potential as an anticancer agent. Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies indicate that compounds incorporating oxadiazole can target multiple pathways in cancer cells:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification in cancer cells .
  • Induction of Apoptosis : The imidazole component may enhance the induction of apoptosis in tumor cells by modulating signaling pathways that lead to programmed cell death .

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The presence of the imidazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.

Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study highlighted the ability of these compounds to disrupt cell cycle progression and induce apoptosis .

Study 2: Antimicrobial Activity

Another investigation focused on imidazole derivatives showed promising results against pathogenic fungi and bacteria. The study found that modifications to the imidazole structure could enhance antimicrobial potency, suggesting that similar modifications could be explored for the compound .

Research Findings

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)15
AnticancerHT-29 (colon cancer)12
AntifungalCandida albicans20
AntibacterialStaphylococcus aureus25

類似化合物との比較

Table 1: Structural Features of Compound A and Analogous Compounds

Compound ID Core Structure Key Substituents Reference
Compound A Piperidine-methanone + imidazole-phenyl + oxadiazole-fluorophenyl 2-Fluorophenyl, 1,2,4-oxadiazole, imidazole Target Compound
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Benzoimidazole + piperidine-methanone Trifluoromethylphenyl, benzoimidazole
{4-[1-(2-Fluorophenyl)thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methylimidazol-4-yl)methanone Piperazine + thienopyrazole + fluorophenyl + methylimidazole 2-Fluorophenyl, thienopyrazole, methylimidazole
PhenyI-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Piperidine-methanone + oxadiazole-pyridine Pyridinyl-oxadiazole, methoxy linker
(6-(4-Fluoro-3-methylphenyl)tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Tetrahydroimidazopyridine + piperidine-methanone + trifluoromethylphenyl Trifluoromethylphenyl, tetrahydroimidazopyridine

Key Observations:

Heterocyclic Diversity: Compound A uniquely combines imidazole, oxadiazole, and piperidine motifs. In contrast, the benzoimidazole analog in lacks the oxadiazole ring but includes a trifluoromethylphenyl group, which may enhance lipophilicity.

Fluorine Substitution :

  • The 2-fluorophenyl group in Compound A is shared with but differs from the 3-(trifluoromethyl)phenyl in , which offers greater steric bulk and electron-withdrawing effects.

Linker Flexibility :

  • Compound A uses a methylene bridge to connect the oxadiazole to piperidine, whereas employs a methoxy linker between oxadiazole and piperidine, possibly affecting conformational flexibility.

Pharmacological Potential:

  • Kinase or GPCR modulation (e.g., ’s trifluoromethylphenyl group, common in kinase inhibitors). The oxadiazole in is associated with antimicrobial activity, hinting at broader therapeutic applications.

Limitations and Unique Advantages of Compound A

  • Limitations :
    • The lack of a trifluoromethyl group (cf. ) may reduce metabolic stability.
    • Absence of sulfur-containing heterocycles (cf. ) might limit redox-mediated interactions.
  • Advantages :
    • Synergy between imidazole (hydrogen bonding) and oxadiazole (rigidity) could optimize target engagement.
    • The 2-fluorophenyl group balances electronic effects without excessive steric hindrance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。